molecular formula C16H12N2O B2828934 N-(naphthalen-2-yl)nicotinamide CAS No. 75358-97-3

N-(naphthalen-2-yl)nicotinamide

Cat. No.: B2828934
CAS No.: 75358-97-3
M. Wt: 248.285
InChI Key: RFJYHXJNDAQWSR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)nicotinamide is a nicotinamide derivative featuring a naphthalene moiety linked to the pyridine ring via an amide bond. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and kinases. The naphthalene group enhances hydrophobic interactions with protein binding pockets, while the nicotinamide moiety may contribute to hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name

N-naphthalen-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(14-6-3-9-17-11-14)18-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYHXJNDAQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)nicotinamide typically involves the reaction of 2-naphthylamine with pyridine-3-carboxylic acid or its derivatives. One common method is the direct amidation of pyridine-3-carboxylic acid with 2-naphthylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized amides, reduced amides, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-(naphthalen-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: HDAC1 Inhibitory Activity of Nicotinamide Derivatives
Compound Name Substituent on Aryl Group IC50 (nM) Source
N-(4-aminobiphenyl-3-yl)nicotinamide 4-aminobiphenyl-3-yl 48
N-(2-amino-5-(thiophen-2-yl)phenyl)nicotinamide 2-amino-5-(thiophen-2-yl)phenyl 65
N-hydroxy-8-(naphthalen-2-yl)oct-7-enamide Naphthalen-2-yl (hydroxy chain) 6
Hypothetical N-(naphthalen-2-yl)nicotinamide Naphthalen-2-yl N/A Inferred

Key Observations :

  • Aryl Group Impact : The presence of a biphenyl group (48 nM IC50) enhances HDAC1 inhibition compared to thiophene-substituted analogs (65 nM), suggesting that extended aromatic systems improve binding affinity .
  • Naphthalene Advantage : The naphthalene-containing compound N-hydroxy-8-(naphthalen-2-yl)oct-7-enamide exhibits exceptional potency (6 nM IC50), highlighting the naphthalene moiety’s role in optimizing hydrophobic interactions .
  • The absence of a hydroxyl chain may reduce potency compared to N-hydroxy-8-(naphthalen-2-yl)oct-7-enamide but could improve metabolic stability.

Comparison with this compound :

  • The target compound likely follows a similar pathway but omits the methoxy and methyl substituents on the naphthalene and pyridine rings, respectively.
  • Characterization via $ ^1H $-NMR and HRMS (as seen in compound 9h ) would reveal distinct peaks for the naphthalene hydrogens (7.06–8.65 ppm) and the amide NH group (~8–10 ppm).

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Unlike hydroxylated analogs (e.g., N-hydroxy-7-(naphthalen-2-yl)-7-oxoheptanamide), the absence of labile groups in this compound may confer resistance to glucuronidation or sulfation .

Biological Activity

N-(naphthalen-2-yl)nicotinamide is a compound of significant interest due to its biological activity, particularly in relation to nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Nicotinamide N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing N1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). The inhibition of NNMT by compounds such as this compound can lead to increased levels of nicotinamide and consequently enhance NAD+ biosynthesis, which is vital for cellular energy metabolism and redox reactions .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on NNMT. For instance, a study reported an IC50 value of 1.41 µM for a related compound in the same series, indicating that structural modifications can significantly enhance inhibitory potency . This suggests that this compound could be a promising lead compound for developing NNMT inhibitors.

Cell Proliferation Assays

In vitro assays using human oral cancer cell lines (HSC-2) showed that treatment with NNMT inhibitors led to a significant reduction in cell proliferation. Specifically, compounds with naphthalene moieties demonstrated dose-dependent effects on cell growth, with notable reductions at concentrations as low as 10 µM . This highlights the potential of this compound in cancer therapeutics.

Case Studies

  • Cancer Research : In studies involving various cancer cell lines, NNMT inhibitors like this compound have shown promise in reducing tumor growth. For example, compounds designed to target NNMT were tested against breast cancer cells, resulting in reduced viability and increased apoptosis markers .
  • Metabolic Disorders : The overexpression of NNMT has been linked to metabolic diseases such as obesity and diabetes. By inhibiting NNMT activity, compounds like this compound may help restore normal metabolic functions and improve insulin sensitivity .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Target EnzymeEffect on Cell Proliferation
This compoundTBDNicotinamide NMTSignificant reduction
Compound 781.41Nicotinamide NMT44% reduction at 100 µM
LL3201.6Nicotinamide NMTTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(naphthalen-2-yl)nicotinamide, and what methodological considerations ensure high yield and purity?

  • Answer : Synthesis typically involves coupling naphthalen-2-amine with nicotinoyl chloride derivatives. Palladium-catalyzed cross-coupling or direct N-acylation (using EDCI/HOBt as coupling agents) are common strategies . Key considerations:

  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
  • Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
    • Data Table :
MethodCatalyst/ReagentsYield (%)Purity (HPLC)Reference
Pd(OAc)₂/XPhosNaphthalen-2-amine, Nicotinoyl chloride78≥98%
EDCI/HOBt-mediated acylationDCM, RT, 12h6595%

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm aromatic proton environments (e.g., naphthalene H-1 singlet at δ 8.2–8.5 ppm; nicotinamide carbonyl at ~168 ppm in ¹³C) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles/planarity .
  • HRMS : Exact mass (calc. for C₁₆H₁₂N₂O: 248.0950) validates molecular integrity .

Advanced Research Questions

Q. How can researchers address solubility limitations of this compound in biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers to enhance aqueous solubility without cytotoxicity .
  • Structural modifications : Introduce sulfonate or PEG groups to the naphthalene ring (requires re-synthesis and validation via LC-MS) .

Q. What experimental strategies resolve contradictions in reported HDAC inhibitory activity of nicotinamide derivatives?

  • Answer :

  • Isoform-specific assays : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) to identify selectivity .
  • Dose-response curves : Compare IC₅₀ values across studies (e.g., discrepancies may arise from varying cell lines or assay conditions) .
  • Molecular docking : Validate binding modes using AutoDock Vina with HDAC crystal structures (PDB: 4BKX) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Answer :

  • Challenge : Poor crystal growth due to planar stacking of naphthalene/nicotinamide moieties.
  • Solutions :
  • Screen crystallization solvents (e.g., DMF/water vs. ethanol/hexane) .
  • Use seed crystals or slow evaporation at 4°C .
  • Validation : SHELXL refinement with R-factor <5% ensures structural accuracy .

Q. How do electronic properties of the naphthalene moiety influence the compound’s bioactivity?

  • Answer :

  • π-π stacking : Enhances DNA intercalation (test via UV-Vis hypochromicity assays) .
  • Electron-withdrawing groups : Nitro or cyano substituents increase electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduced by 40% with –NO₂ at C-6) .

Data Contradiction Analysis

Observation Potential Causes Resolution Strategies References
Varying HDAC inhibition IC₅₀Cell line differences (e.g., HeLa vs. MCF7)Standardize assays with recombinant HDACs
Discrepant solubility reportsSolvent polarity (DMSO vs. PBS)Use consistent co-solvents
Crystal structure variabilityPolymorphism due to solvent effectsRe-crystallize in standardized conditions

Key Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed methods for scalability .
  • Bioactivity validation : Pair in vitro assays with molecular modeling .
  • Crystallography : Collaborate with facilities experienced in SHELX refinement .

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